molecular formula C12H8ClF2NO2 B1357058 Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate CAS No. 318685-51-7

Ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate

Cat. No. B1357058
Key on ui cas rn: 318685-51-7
M. Wt: 271.64 g/mol
InChI Key: VMKVYBOEHDTOKK-UHFFFAOYSA-N
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Patent
US06566362B2

Procedure details

A suspension of 26 g of ethyl 7,8-difluoro-4-oxoquinoline-3-carboxylate in 212 g of phosphorus oxychloride was heated at 95° C. for 4 hours, with stirring. After treatment, 27.3 g of ethyl 4-chloro-7,8-difluoroquinoline-3-carboxylate was obtained in the form of a white solid, which melted at 114° C.
Name
ethyl 7,8-difluoro-4-oxoquinoline-3-carboxylate
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[C:10]2[C:5]([C:6](=O)[CH:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.P(Cl)(Cl)([Cl:21])=O>>[Cl:21][C:6]1[C:5]2[C:10](=[C:11]([F:12])[C:2]([F:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
ethyl 7,8-difluoro-4-oxoquinoline-3-carboxylate
Quantity
26 g
Type
reactant
Smiles
FC1=CC=C2C(C(C=NC2=C1F)C(=O)OCC)=O
Name
Quantity
212 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC2=C(C(=CC=C12)F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 27.3 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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